![molecular formula C17H19N5O2 B4330407 N-[2-(aminocarbonyl)phenyl]-2-piperazin-1-ylnicotinamide](/img/structure/B4330407.png)
N-[2-(aminocarbonyl)phenyl]-2-piperazin-1-ylnicotinamide
Overview
Description
N-[2-(aminocarbonyl)phenyl]-2-piperazin-1-ylnicotinamide, commonly known as NAP, is a small molecule that has gained significant attention in the field of neuroscience research. It is a derivative of the neuroprotective peptide activity-dependent neuroprotective protein (ADNP) and has been shown to have a range of potential therapeutic applications in treating neurological disorders.
Mechanism of Action
The exact mechanism of action of NAP is not fully understood, but it is believed to act by modulating various signaling pathways in the brain. It has been shown to activate the cAMP response element-binding protein (CREB) pathway, which is involved in the regulation of neuronal survival and synaptic plasticity. It also appears to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
NAP has been shown to have a range of biochemical and physiological effects in the brain. It has been shown to protect neurons from oxidative stress and apoptosis, increase neuronal survival and synaptic plasticity, and improve cognitive function. It has also been shown to reduce inflammation and improve blood flow to the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using NAP in lab experiments is its neuroprotective properties, which make it a useful tool for studying the effects of various neurotoxic agents on neuronal survival and function. However, one limitation is that it can be difficult to synthesize and purify, which can make it expensive to use in large-scale experiments.
Future Directions
There are many potential future directions for research on NAP. One area of interest is its potential use in treating traumatic brain injury, which is a major cause of disability and death worldwide. Another area of interest is its potential use in treating autism spectrum disorder, which is a complex neurological condition that affects social interaction, communication, and behavior. Additionally, further research is needed to fully understand the mechanism of action of NAP and to develop more efficient synthesis methods.
Scientific Research Applications
NAP has been extensively studied for its potential therapeutic applications in treating a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, stroke, and autism spectrum disorder. It has been shown to have neuroprotective, neuroregenerative, and anti-inflammatory properties, making it a promising candidate for the development of new treatments for these conditions.
properties
IUPAC Name |
N-(2-carbamoylphenyl)-2-piperazin-1-ylpyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c18-15(23)12-4-1-2-6-14(12)21-17(24)13-5-3-7-20-16(13)22-10-8-19-9-11-22/h1-7,19H,8-11H2,(H2,18,23)(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGRKEZGPKMYJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)C(=O)NC3=CC=CC=C3C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-2-(piperazin-1-yl)pyridine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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